1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an ethoxy group, dimethylbenzenesulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
The synthesis of 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps, including the formation of the tetrahydroquinoline core and the subsequent introduction of the ethoxy and dimethylbenzenesulfonyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)-2-ethylpiperidine: This compound shares a similar sulfonyl group but differs in the core structure.
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane: Another related compound with a different core structure. The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23NO3S |
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Molecular Weight |
345.5 g/mol |
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H23NO3S/c1-4-23-18-12-14(2)15(3)13-19(18)24(21,22)20-11-7-9-16-8-5-6-10-17(16)20/h5-6,8,10,12-13H,4,7,9,11H2,1-3H3 |
InChI Key |
CYSJKUWADOBOFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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